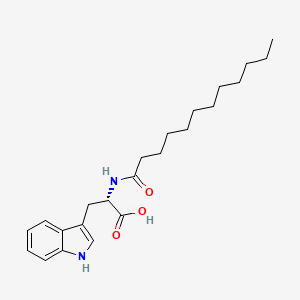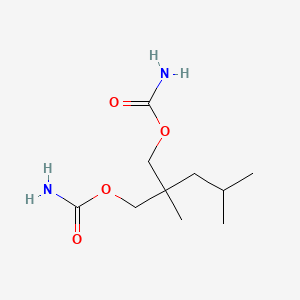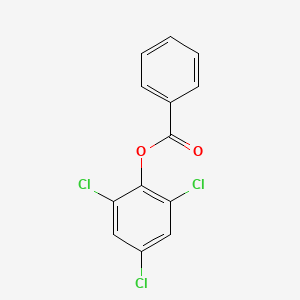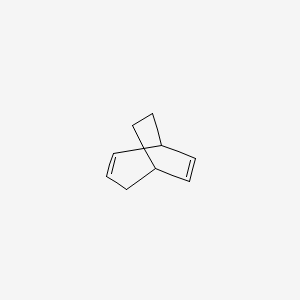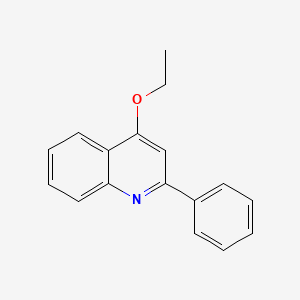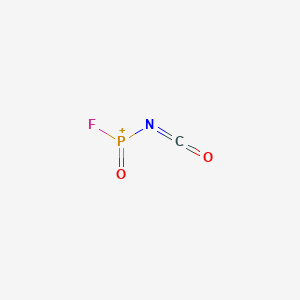
Fluoro(isocyanato)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(isocyanato)oxophosphanium is a unique organophosphorus compound characterized by the presence of fluorine, isocyanate, and oxophosphanium groupsThe incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(isocyanato)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with fluorinating agents and isocyanates. One common method includes the use of phosphorus trichloride (PCl₃) as a starting material, which reacts with a fluorinating agent such as hydrogen fluoride (HF) to form phosphorus trifluoride (PF₃). The subsequent reaction with an isocyanate source, such as methyl isocyanate (CH₃NCO), under controlled conditions yields this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure precise control over reaction conditions. The use of non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, is also explored to minimize environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: Fluoro(isocyanato)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products:
Oxidation: Phosphoryl derivatives.
Reduction: Phosphine derivatives.
Substitution: Urethane and carbamate derivatives .
Scientific Research Applications
Fluoro(isocyanato)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and polymers.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential in drug design and delivery systems.
Industry: Utilized in the production of advanced materials with enhanced properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Fluoro(isocyanato)oxophosphanium involves its interaction with molecular targets through the formation of covalent bonds. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate biological pathways, including enzyme inhibition and protein modification. The fluorine atom enhances the compound’s stability and bioavailability by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Fluoro(isocyanato)oxophosphanium is compared with other fluorinated isocyanates and organophosphorus compounds:
Similar Compounds: Fluoroalkyl isocyanates, phosphine oxides, and fluorinated phosphates.
Uniqueness: The combination of fluorine, isocyanate, and oxophosphanium groups imparts unique reactivity and stability, making it distinct from other compounds in its class .
Properties
CAS No. |
25757-24-8 |
|---|---|
Molecular Formula |
CFNO2P+ |
Molecular Weight |
107.988 g/mol |
IUPAC Name |
fluoro-isocyanato-oxophosphanium |
InChI |
InChI=1S/CFNO2P/c2-6(5)3-1-4/q+1 |
InChI Key |
XXSOKGFVBYOCAS-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[P+](=O)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


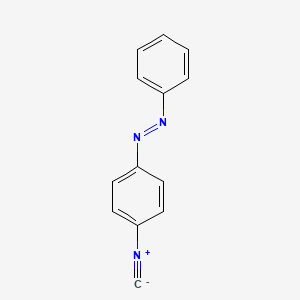
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
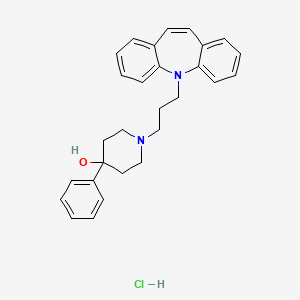
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
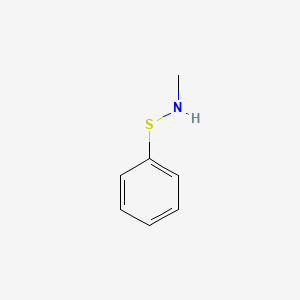
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
